molecular formula C27H36N2O4 B1140431 Repaglinid-ethyl-d5 CAS No. 1217709-85-7

Repaglinid-ethyl-d5

Katalognummer B1140431
CAS-Nummer: 1217709-85-7
Molekulargewicht: 457.6 g/mol
InChI-Schlüssel: FAEKWTJYAYMJKF-NTSVIFQKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Repaglinide-d5 is a deuterated form of repaglinide, an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). Repaglinide-d5 is primarily used as an internal standard for the quantification of repaglinide in various analytical applications . The deuterium atoms in repaglinide-d5 replace hydrogen atoms, which helps in distinguishing it from the non-deuterated form during mass spectrometry analysis.

Wissenschaftliche Forschungsanwendungen

Repaglinide-d5 has a wide range of scientific research applications, including:

Biochemische Analyse

Biochemical Properties

Repaglinide-ethyl-d5 interacts with various enzymes and proteins in the body. It binds to the sulphonylurea binding sites on pancreatic β-cells . This interaction triggers a series of biochemical reactions that lead to the release of insulin, a hormone that helps regulate blood sugar levels .

Cellular Effects

Repaglinide-ethyl-d5 has significant effects on various types of cells, particularly the β-cells in the pancreas. It influences cell function by promoting insulin secretion . This can impact cell signaling pathways, gene expression, and cellular metabolism, all of which play crucial roles in the regulation of blood sugar levels .

Molecular Mechanism

The mechanism of action of Repaglinide-ethyl-d5 involves promoting insulin release from β-islet cells of the pancreas . It achieves this by closing ATP-dependent potassium channels in the membrane of the β-cells. This depolarizes the β-cells, opening the cells’ calcium channels, and the resulting calcium influx induces insulin secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Repaglinide-ethyl-d5 can change over time. The drug is absorbed rapidly following administration, with a fast onset of dose-dependent blood-glucose lowering effect . It is eliminated rapidly via the biliary route, without accumulation in the plasma after multiple doses .

Dosage Effects in Animal Models

The effects of Repaglinide-ethyl-d5 can vary with different dosages in animal models

Metabolic Pathways

Repaglinide-ethyl-d5 is involved in several metabolic pathways. It is metabolized mainly by the liver, with a comparable in vitro contribution from CYP2C8 and CYP3A4 to the metabolism of Repaglinide-ethyl-d5 . The contribution of glucuronidation also plays a role, depending on the in vitro system used .

Transport and Distribution

Repaglinide-ethyl-d5 is transported and distributed within cells and tissues. It is taken up into hepatocytes by organic anion-transporting polypeptide (OATP) 1B1 . Specific details about its interaction with transporters or binding proteins and its effects on localization

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Repaglinide-d5 is synthesized through a multi-step process involving the incorporation of deuterium atoms into the repaglinide molecule. One common method involves the use of deuterated reagents in the synthesis of repaglinide. For example, the synthesis may start with the preparation of a deuterated intermediate, such as 3-ethoxy-4-ethoxycarbonylphenylacetic acid, followed by a series of reactions including esterification, formylation, oxidation, etherification, and selective hydrolysis .

Industrial Production Methods

Industrial production of repaglinide-d5 involves optimizing reaction conditions to achieve high yields and purity. Factors such as reaction temperature, time, solvent, and substrate ratios are carefully controlled. The use of advanced techniques like microfluidics and nanosuspension-based methods can enhance the bioavailability and solubility of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Repaglinide-d5 undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of repaglinide-d5 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Wirkmechanismus

Repaglinide-d5 exerts its effects by stimulating the release of insulin from the pancreas. It blocks ATP-dependent potassium channels, leading to membrane depolarization and the opening of calcium channels. The influx of calcium ions triggers the release of insulin from pancreatic beta cells . This mechanism is glucose-dependent, meaning that insulin release is stimulated only in the presence of glucose .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Repaglinide: The non-deuterated form of repaglinide, used for the same therapeutic purposes.

    Nateglinide: Another meglitinide class drug with a similar mechanism of action.

    Mitiglinide: A meglitinide analog with comparable effects on insulin secretion.

Uniqueness

Repaglinide-d5 is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical purposes. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification of repaglinide in complex biological samples .

Eigenschaften

IUPAC Name

4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEKWTJYAYMJKF-NTSVIFQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662187
Record name 2-[(~2~H_5_)Ethyloxy]-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217709-85-7
Record name 2-[(~2~H_5_)Ethyloxy]-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What analytical techniques are commonly employed for the quantification of Repaglinide in plasma?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for quantifying Repaglinide in plasma [, ]. This technique offers high sensitivity and selectivity, enabling the accurate measurement of drug concentrations in complex biological matrices.

Q2: Why is simultaneous analysis of multiple hypoglycemic drugs important?

A2: Patients with type 2 diabetes are often prescribed a combination of different hypoglycemic drugs to achieve optimal glycemic control []. Therefore, analytical methods capable of simultaneously quantifying multiple drugs in a single run are essential for monitoring patient adherence to medication, assessing drug interactions, and optimizing treatment strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.